(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine
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Overview
Description
(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine: is an organic compound with the molecular formula C10H16N2O It is a derivative of pyridine and is characterized by the presence of a methoxyethyl group and an ethylamine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of 3-pyridylmethylamine with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: The compound is also used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the methoxyethyl and ethylamine groups allows for specific interactions with target sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2-Methoxyethyl)[(pyridin-3-yl)methyl]amine
- (2-Methoxyethyl)[(pyridin-2-yl)methyl]amine
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
Comparison: Compared to similar compounds, (2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine is unique due to the specific positioning of the methoxyethyl and ethylamine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the methoxyethyl group enhances its solubility and reactivity, distinguishing it from other pyridine derivatives.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C10H16N2O/c1-9(12-6-7-13-2)10-4-3-5-11-8-10/h3-5,8-9,12H,6-7H2,1-2H3 |
InChI Key |
LLYOBZNTHYKOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NCCOC |
Origin of Product |
United States |
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